Cas no 1325708-48-2 (1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine)

1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine structure
1325708-48-2 structure
商品名:1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine
CAS番号:1325708-48-2
MF:C18H17Cl2N3OS
メガワット:394.318080663681
CID:6309327
PubChem ID:49700093

1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine
    • AKOS024511344
    • 2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole
    • 1-[(3,4-dichlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
    • F5496-1941
    • 1325708-48-2
    • 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole
    • インチ: 1S/C18H17Cl2N3OS/c19-14-4-3-12(10-15(14)20)11-23-7-5-13(6-8-23)17-21-22-18(25-17)16-2-1-9-24-16/h1-4,9-10,13H,5-8,11H2
    • InChIKey: ZKBVVWHRFXZNPM-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)CN1CCC(C2=NN=C(C3=CC=CO3)S2)CC1)Cl

計算された属性

  • せいみつぶんしりょう: 393.0469387g/mol
  • どういたいしつりょう: 393.0469387g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 439
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5496-1941-2μmol
1-[(3,4-dichlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
1325708-48-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5496-1941-50mg
1-[(3,4-dichlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
1325708-48-2
50mg
$160.0 2023-09-10
Life Chemicals
F5496-1941-5μmol
1-[(3,4-dichlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
1325708-48-2
5μmol
$63.0 2023-09-10
Life Chemicals
F5496-1941-2mg
1-[(3,4-dichlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
1325708-48-2
2mg
$59.0 2023-09-10
Life Chemicals
F5496-1941-3mg
1-[(3,4-dichlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
1325708-48-2
3mg
$63.0 2023-09-10
Life Chemicals
F5496-1941-15mg
1-[(3,4-dichlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
1325708-48-2
15mg
$89.0 2023-09-10
Life Chemicals
F5496-1941-25mg
1-[(3,4-dichlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
1325708-48-2
25mg
$109.0 2023-09-10
Life Chemicals
F5496-1941-10μmol
1-[(3,4-dichlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
1325708-48-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5496-1941-20μmol
1-[(3,4-dichlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
1325708-48-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5496-1941-40mg
1-[(3,4-dichlorophenyl)methyl]-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
1325708-48-2
40mg
$140.0 2023-09-10

1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine 関連文献

1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidineに関する追加情報

Professional Introduction to Compound with CAS No. 1325708-48-2 and Product Name: 1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine

1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine (CAS No. 1325708-48-2) represents a significant compound in the realm of pharmaceutical chemistry, particularly within the context of drug discovery and development. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential pharmacological properties and its role in the synthesis of novel therapeutic agents. The compound’s structure incorporates several key pharmacophoric elements, including a thiadiazole core and a furan moiety, which are well-documented for their involvement in various biological pathways and interactions.

The thiadiazole ring system is a prominent scaffold in medicinal chemistry, known for its versatility in modulating biological targets such as enzymes and receptors. In particular, the 1,3,4-thiadiazole derivative found in this compound has been extensively studied for its antimicrobial, anti-inflammatory, and antiviral activities. The presence of a chloro-substituted phenyl ring further enhances the compound’s potential by introducing lipophilicity and electronic properties that can influence binding affinity to biological targets. These structural features make the compound a promising candidate for further investigation in the development of small-molecule drugs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The furan-2-yl substituent in this molecule adds another layer of complexity, contributing to its unique pharmacological profile. Furan derivatives are known to exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects. The combination of these motifs in 1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine suggests a multifaceted interaction with biological systems, which could be exploited for therapeutic purposes.

In the context of modern drug discovery, the synthesis and characterization of novel heterocyclic compounds like this one are crucial for identifying new lead candidates. The thiadiazol-piperidine moiety is particularly interesting as it has been shown to enhance drug-like properties such as solubility and metabolic stability. These attributes are essential for the development of orally bioavailable drugs that can traverse biological membranes effectively. The structural design of this compound aligns with current trends in medicinal chemistry aimed at optimizing pharmacokinetic profiles while maintaining potent biological activity.

The role of bioisosterism in drug design cannot be overstated. By strategically replacing functional groups or atoms within a molecule, chemists can modulate its pharmacological properties without altering its core biological target interaction. In the case of 1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine, the incorporation of a furan ring into the thiadiazole-piperidine framework exemplifies this principle. Such modifications can lead to improved efficacy or reduced toxicity compared to parent structures.

Recent studies have highlighted the importance of understanding structure-activity relationships (SAR) when designing novel therapeutics. Computational methods such as molecular docking and quantum mechanics calculations have become indispensable tools in predicting how modifications to a molecule will affect its biological activity. These techniques allow researchers to virtually screen vast libraries of compounds before synthesizing them in the lab, significantly reducing time and resources spent on less promising candidates.

The potential applications of 1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine extend beyond traditional therapeutic areas. For instance, its structural features may make it suitable for developing agents that interact with ion channels or neurotransmitter receptors involved in neurological disorders. Additionally, the compound’s ability to modulate inflammatory pathways could make it relevant in treating autoimmune diseases or chronic inflammatory conditions.

As research progresses, interdisciplinary approaches combining organic synthesis with bioinformatics will continue to drive innovation in pharmaceutical chemistry. The study of heterocyclic compounds like this one exemplifies how collaboration across disciplines can lead to breakthroughs in drug discovery. By leveraging cutting-edge technologies and methodologies, scientists are paving the way for more effective treatments targeting complex diseases.

In conclusion,1-(3,4-dichlorophenyl)methyl-4-5-(furan-2-y l)-1 ,3 ,4 -thiadiazol -2 -y l piperidine (CAS No . 1325708 -48 -2) stands as a testament to the ingenuity of modern pharmaceutical research . Its intricate structure , combined with its promising pharmacological profile , positions it as a valuable asset in the quest for novel therapeutic agents . As advancements continue to unfold , this compound will undoubtedly play a significant role in shaping future treatments across multiple disease domains .

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